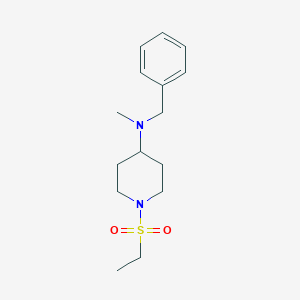![molecular formula C16H18N2O2 B247288 N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide.
作用机制
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide works by selectively inhibiting the enzyme FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide increases levels of anandamide, which activates cannabinoid receptors in the brain and body. This activation leads to a range of physiological and biochemical effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can increase levels of anandamide, reduce pain and inflammation, and improve mood. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments is its selectivity for FAAH. This selectivity means that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can be used to specifically target the endocannabinoid system, without affecting other systems in the body. However, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
未来方向
There are many potential future directions for research on N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide analogs that have improved solubility and longer half-lives. These analogs could be used to improve the efficacy of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in the treatment of pain, inflammation, and other conditions. Another potential direction for research is in the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other drugs. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can enhance the effects of other drugs, which could make it useful in combination therapy. Finally, research on the safety and toxicity of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is needed in order to fully understand its potential as a therapeutic agent.
Conclusion
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is a chemical compound with significant potential for therapeutic applications. Its selectivity for FAAH makes it a valuable tool for studying the endocannabinoid system, and its ability to increase levels of anandamide has been shown to have a range of beneficial effects. While there are some limitations to the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments, there are many potential future directions for research on this compound. Overall, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide represents a promising avenue for the development of new treatments for pain, inflammation, and other conditions.
合成方法
The synthesis of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyridine with 2-phenoxyacetic acid to form 2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. This intermediate is then methylated using dimethyl sulfate to produce N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, which is N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide.
科学研究应用
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pain and inflammation. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can reduce pain and inflammation in animal models by increasing levels of anandamide, which has analgesic and anti-inflammatory effects. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
N-methyl-2-phenoxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-10-14-7-5-6-11-17-14)16(19)13-20-15-8-3-2-4-9-15/h2-9,11H,10,12-13H2,1H3 |
InChI 键 |
AQEZJQWXEWTONF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
规范 SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)

![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)



amino]propanamide](/img/structure/B247224.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)